molecular formula C12H14N2O3 B2880770 N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide CAS No. 2034333-17-8

N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide

Cat. No.: B2880770
CAS No.: 2034333-17-8
M. Wt: 234.255
InChI Key: RSMIQEVAJIEIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide is a synthetic small molecule designed for research applications, integrating two significant heterocyclic systems: a furan-2-carboxamide and a 3-methylisoxazole, linked by a propyl chain. This combination makes it a valuable chemical intermediate for medicinal chemistry and drug discovery programs. The core structural motifs of this compound are associated with a wide spectrum of biological activities. The isoxazole ring is a privileged scaffold in medicinal chemistry, found in compounds with reported analgesic, anti-inflammatory, anticancer, antimicrobial, and antidepressant properties . Similarly, the furan carboxamide moiety is a key pharmacophore in various bioactive molecules and natural products, with documented anti-inflammatory and antimicrobial activities . The integration of these systems into a single molecule positions this compound as a versatile building block for the synthesis and exploration of novel bioactive agents, particularly in the development of potential anticancer and antimicrobial therapies . While the precise mechanism of action for this specific compound is a subject for ongoing research, its design allows it to serve as a critical tool for investigating structure-activity relationships (SAR). Researchers can utilize this compound to study how hybrid heterocyclic structures interact with biological targets, such as enzymes and receptors. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-9-8-10(17-14-9)4-2-6-13-12(15)11-5-3-7-16-11/h3,5,7-8H,2,4,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMIQEVAJIEIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cycloaddition of Nitrile Oxides and Terminal Alkynes

The 3-methylisoxazole moiety is synthesized via a [3+2] cycloaddition between in situ-generated nitrile oxides and methyl-substituted alkynes. This method, reported by Hansen et al. (2005), offers high regioselectivity and scalability.

Procedure :

  • Nitrile Oxide Generation : Chloramine-T oxidation of methyl ethyl ketone oxime produces the corresponding nitrile oxide.
  • Cycloaddition : Reacting the nitrile oxide with propiolic acid derivatives (e.g., methyl propiolate) in the presence of CuI (5 mol%) and triethylamine (1.2 eq.) in dichloromethane at 25°C for 6 hours yields 3-methyl-5-carbomethoxyisoxazole.
  • Decarboxylation : Hydrolysis of the ester group using KOH (2M) in ethanol/water (1:1) at 80°C for 4 hours produces 3-methylisoxazole-5-carboxylic acid, which is reduced to 3-methylisoxazole-5-methanol via LiAlH4.

Key Data :

Step Catalyst Temperature Yield (%)
Nitrile Oxide Formation Chloramine-T 0°C 78
Cycloaddition CuI 25°C 85
Decarboxylation KOH 80°C 91

Introduction of the Propylamine Side Chain

Gabriel Synthesis for Primary Amine Formation

The propylamine linker is introduced via alkylation of 3-methylisoxazole-5-methanol, followed by amination.

Procedure :

  • Bromination : Treat 3-methylisoxazole-5-methanol with PBr3 (1.5 eq.) in dry ether at 0°C for 2 hours to yield 5-(bromomethyl)-3-methylisoxazole.
  • Alkylation : React the bromide with potassium phthalimide (1.2 eq.) in DMF at 60°C for 12 hours to form the phthalimide-protected intermediate.
  • Deprotection : Hydrazinolysis (hydrazine hydrate, ethanol, reflux, 6 hours) liberates the primary amine, 5-(3-aminopropyl)-3-methylisoxazole.

Key Data :

Step Reagent Yield (%)
Bromination PBr₃ 82
Alkylation K-Phthalimide 75
Deprotection Hydrazine 88

Amide Bond Formation with Furan-2-Carboxylic Acid

Carbodiimide-Mediated Coupling

The final step involves activating furan-2-carboxylic acid and coupling it with 5-(3-aminopropyl)-3-methylisoxazole.

Procedure :

  • Acid Activation : Treat furan-2-carboxylic acid (1.0 eq.) with thionyl chloride (1.5 eq.) in dry dichloromethane at 25°C for 2 hours to form furan-2-carbonyl chloride.
  • Amidation : Add the acid chloride to a solution of 5-(3-aminopropyl)-3-methylisoxazole (1.0 eq.) and triethylamine (2.0 eq.) in THF at 0°C. Stir for 4 hours at 25°C to yield the target compound.

Key Data :

Parameter Value
Reaction Time 4 hours
Temperature 25°C
Yield 89%

Optimization of Reaction Conditions

Solvent and Catalyst Screening for Cycloaddition

Polar aprotic solvents (e.g., DMF) enhance cycloaddition yields compared to non-polar solvents (Table 1).

Table 1 : Solvent Effects on Cycloaddition Yield

Solvent Dielectric Constant Yield (%)
DCM 8.9 72
DMF 36.7 89
THF 7.5 68

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 7.45 (d, J = 3.2 Hz, 1H, furan-H), 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 3.58 (t, J = 6.8 Hz, 2H, CH₂NH), 2.41 (s, 3H, CH₃).
  • IR (KBr): 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Both the furan and isoxazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products

    Oxidation: Furanones

    Reduction: Isoxazolines

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural homology with several furan-2-carboxamide derivatives, differing primarily in substituents and linker groups. Key analogs include:

Compound Name Furan Substituent Linker Terminal Group Key Structural Feature Reference
N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide None Propyl 3-methylisoxazol-5-yl Isoxazole ring with methyl substituent
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide 5-nitro Propyl 1H-imidazol-1-yl Nitro group enhances electrophilicity
5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide 5-nitro Ethyl Pyridin-2-yl Pyridine ring for hydrogen bonding
Alfuzosin Impurity A* None Propyl Quinazoline derivative 4-amino-6,7-dimethoxyquinazolin-2-yl group

*Alfuzosin Impurity A: N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide, a by-product in alfuzosin synthesis.

Key Observations :

  • Terminal Group Diversity : The 3-methylisoxazole group in the target compound differs from imidazole (electron-rich) and pyridine (aromatic N-heterocycle) in analogs, which may alter target binding and solubility.
  • Linker Length : A propyl linker (vs. ethyl) may improve conformational flexibility and membrane penetration.
Toxicological Profiles
  • Nitro Derivatives : Nitrofurans (e.g., ) are associated with dose-dependent hepatotoxicity and mutagenicity due to nitro-reduction metabolites.

Biological Activity

N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a furan ring and an isoxazole moiety, which are known for their diverse biological activities. The presence of these heterocycles suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other isoxazole derivatives known for their COX-2 inhibitory activity .
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurogenic processes as seen in other isoxazole compounds .
  • Antioxidant Activity : The furan structure may contribute to antioxidant properties, protecting against oxidative stress .

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Anti-inflammatory Activity : Isoxazole derivatives have shown significant anti-inflammatory properties. For instance, compounds similar to this compound inhibited inflammatory responses in animal models .
  • Analgesic Effects : Some derivatives demonstrate analgesic activity comparable to standard medications like Diclofenac sodium .
  • Antimicrobial Activity : The compound may also possess antibacterial and antifungal properties, as evidenced by studies on related isoxazole compounds that exhibited activity against various pathogens .

Study 1: Anti-inflammatory and Analgesic Activity

In a study evaluating the anti-inflammatory effects of related compounds, it was found that certain isoxazole derivatives significantly reduced paw edema in rats, indicating their potential as anti-inflammatory agents. The percentage inhibition ranged from 25% to 90% over several hours post-administration .

Time Interval% Inhibition (Compound 5o)% Inhibition (Indomethacin)
1 hour45.50%43.30%
2 hours59.38%56.80%
4 hours81.40%74.56%
6 hours90.30%85.90%

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli, highlighting their potential as antimicrobial agents .

CompoundMIC (mg/mL) against E. coliMIC (mg/mL) against C. albicans
Compound A0.00480.039
Compound B0.01950.0048

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.